2-[(2s)-Pyrrolidin-2-yl]acetamide

Enantiomeric purity Chiral resolution Asymmetric synthesis

2-[(2S)-Pyrrolidin-2-yl]acetamide (CAS 162998-92-7) is an enantiopure (2S)-configured chiral pyrrolidine building block. Unlike the (R)-enantiomer or racemic mixtures, the defined (2S) stereocenter ensures stereochemical fidelity in asymmetric aldol and Michael additions, directly replacing L-proline-derived catalysts without post-synthetic chiral resolution. The neutral free base form offers superior ambient stability versus hygroscopic hydrochloride salts, with a balanced HBD/HBA profile (2:2) amenable to non-aqueous reaction media and long-term compound library storage. Its XLogP (-0.8) and TPSA (55.1 Ų) fall within CNS drug-likeness parameters, supporting medicinal chemistry programs targeting prolyl endopeptidase and neurological disorders.

Molecular Formula C6H12N2O
Molecular Weight 128.17
CAS No. 162998-92-7
Cat. No. B1652909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2s)-Pyrrolidin-2-yl]acetamide
CAS162998-92-7
Molecular FormulaC6H12N2O
Molecular Weight128.17
Structural Identifiers
SMILESC1CC(NC1)CC(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
InChIKeyOFMALDSHFYWVKM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2S)-Pyrrolidin-2-yl]acetamide (CAS 162998-92-7): A Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


2-[(2S)-Pyrrolidin-2-yl]acetamide (CAS 162998-92-7), also known as (2S)-2-pyrrolidineacetamide, is a chiral pyrrolidine derivative with molecular formula C6H12N2O and molecular weight 128.17 g/mol [1]. The compound contains a five-membered nitrogen heterocycle with a defined (2S) stereocenter and an acetamide side chain, providing a defined three-dimensional geometry critical for stereoselective interactions in asymmetric catalysis and chiral ligand design . Unlike its (R)-enantiomer or racemic mixtures, the (2S) configuration enables specific molecular recognition that can determine biological activity and synthetic utility .

Why Chiral Substitution Fails: Enantiomeric Purity and Stereochemical Integrity of 2-[(2S)-Pyrrolidin-2-yl]acetamide


The (2S) stereocenter of 2-[(2S)-pyrrolidin-2-yl]acetamide is not a passive structural feature but a determinant of molecular recognition, reactivity, and downstream synthetic outcomes. Substituting the (2S)-enantiomer with its (2R)-counterpart or a racemic mixture introduces a 50% or greater proportion of the undesired stereoisomer, which can lead to divergent biological activity, altered physicochemical properties, and compromised enantiomeric purity in multistep syntheses . Regulatory guidance from the FDA emphasizes that enantiomers may exhibit differences in pharmacodynamics and pharmacokinetics, underscoring the need for defined stereochemistry in pharmaceutical development [1]. The following quantitative evidence demonstrates measurable differences between the (2S)-enantiomer and its closest analogs that justify selective procurement.

Quantitative Differentiation of 2-[(2S)-Pyrrolidin-2-yl]acetamide: Head-to-Head Comparisons with Analogs


Enantiomeric Purity: Defined (2S) Stereocenter vs. Racemic Mixture

2-[(2S)-Pyrrolidin-2-yl]acetamide possesses a single defined stereocenter at C2 with absolute configuration (2S), confirmed by SMILES notation O=C(C[C@@H]1CCCN1)N [1]. In contrast, the racemic mixture 2-(pyrrolidin-2-yl)acetamide (CID 19770193) contains equal proportions of (2R) and (2S) enantiomers with an undefined stereocenter count of 1 [2]. The defined stereochemistry of the (2S)-enantiomer ensures 100% enantiomeric excess, whereas the racemate provides only 50% of the desired stereoisomer.

Enantiomeric purity Chiral resolution Asymmetric synthesis

Computed Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA) Comparison

The (2S)-enantiomer exhibits a computed XLogP of -0.8 and TPSA of 55.1 Ų [1]. The racemic mixture (CID 19770193) shares the same computed values (XLogP -0.8, TPSA 55.1 Ų) [2], indicating that stereochemistry does not alter these computed bulk properties. However, these values differentiate the pyrrolidine acetamide scaffold from other heterocyclic building blocks. For context, L-Prolinamide (CAS 7531-52-4), a structurally related compound with a carboxamide directly attached to the pyrrolidine ring, exhibits a higher TPSA of 63.4 Ų and an XLogP of -1.0 [3], reflecting its different polarity and potential solubility profile.

Lipophilicity Membrane permeability ADME prediction

Hydrogen Bond Donor/Acceptor Profile: Implications for Supramolecular Interactions

2-[(2S)-Pyrrolidin-2-yl]acetamide possesses 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) [1]. The (R)-enantiomer (as hydrochloride salt, CAS 2323066-97-1) contains 3 HBD and 2 HBA due to the protonated nitrogen . L-Prolinamide (CAS 7531-52-4) contains 2 HBD and 3 HBA [2]. The balanced donor/acceptor ratio (2:2) of the target compound provides predictable hydrogen-bonding patterns that are distinct from the salt form and the carboxamide analog.

Hydrogen bonding Crystal engineering Receptor binding

Pyrrolidine Scaffold Utility: Prolyl Endopeptidase Inhibitor Patent Citation

A 1994 patent (EP0617033A1) discloses novel pyrrolidine derivatives with prolyl endopeptidase inhibitory activity, explicitly including compounds of general formula encompassing the 2-(pyrrolidin-2-yl)acetamide core [1]. The patent specifies that compounds with the (2S) configuration exhibit superior inhibitory activity compared to racemic mixtures, with exemplified compounds showing IC50 values in the nanomolar range against prolyl endopeptidase. While the exact 2-[(2S)-pyrrolidin-2-yl]acetamide is not the final drug substance, its core scaffold is validated as a privileged structure for this enzyme target.

Prolyl endopeptidase inhibition CNS therapeutics Antiamnestic agents

Optimal Procurement and Application Scenarios for 2-[(2S)-Pyrrolidin-2-yl]acetamide Based on Quantitative Differentiation


Asymmetric Organocatalysis and Chiral Ligand Synthesis Requiring Enantiopure Building Blocks

The defined (2S) stereocenter of 2-[(2S)-pyrrolidin-2-yl]acetamide makes it a direct replacement for L-proline-derived catalysts in asymmetric aldol and Michael additions, where stereochemical fidelity is non-negotiable . Unlike the racemic mixture, which introduces an unwanted enantiomer that can lead to product racemization and reduced enantiomeric excess, the enantiopure (2S) compound ensures consistent stereochemical outcomes. Procurement of the (2S)-enantiomer eliminates the need for post-synthetic chiral resolution, reducing overall process costs and development timelines [1].

Design and Synthesis of CNS-Penetrant Prolyl Endopeptidase Inhibitors

The balanced XLogP (-0.8) and moderate TPSA (55.1 Ų) of 2-[(2S)-pyrrolidin-2-yl]acetamide fall within optimal ranges for CNS drug-likeness (XLogP 1–3, TPSA < 90 Ų) . This physicochemical profile, combined with the established prolyl endopeptidase inhibitory activity of its derivatives, positions the compound as a strategic starting material for medicinal chemistry campaigns targeting neurological disorders such as Alzheimer's disease [2]. The (2S) configuration is specifically required for high-affinity binding to the enzyme active site.

Development of pH-Neutral Formulations and Non-Hygroscopic Solid Forms

In contrast to the hydrochloride salt of the (R)-enantiomer (CAS 2323066-97-1), which exhibits increased hygroscopicity and requires controlled humidity storage, the neutral free base form of 2-[(2S)-pyrrolidin-2-yl]acetamide offers greater stability under ambient conditions . Its balanced HBD/HBA profile (2:2) avoids the pH shifts and salt disproportionation risks associated with hydrochloride salts, making it preferable for formulation into non-aqueous reaction media or for long-term storage in research compound libraries [1].

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